molecular formula C20H18N2O5S2 B2621915 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide CAS No. 1421448-94-3

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide

Cat. No.: B2621915
CAS No.: 1421448-94-3
M. Wt: 430.49
InChI Key: KFDBKDPAZFVVCB-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes benzodioxole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the thiophene groups. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired ethanediamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide is unique due to its combination of benzodioxole and thiophene groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-18(16-2-1-7-28-16)17-6-4-13(29-17)10-22-20(25)19(24)21-9-12-3-5-14-15(8-12)27-11-26-14/h1-8,18,23H,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDBKDPAZFVVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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